An In-depth Technical Guide to H-Tyr-NH2 HCl: Core Properties and Characteristics
An In-depth Technical Guide to H-Tyr-NH2 HCl: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties and characteristics of L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl). This document consolidates critical information on its chemical and physical properties, synthesis, purification, characterization, and its potential biological activities, particularly in relation to dopamine and melanin synthesis pathways.
Core Properties
H-Tyr-NH2 HCl is the hydrochloride salt of L-Tyrosinamide, an amide derivative of the amino acid L-tyrosine. It serves as a valuable building block in peptide synthesis and as a research chemical in various biochemical and pharmacological studies.
Chemical and Physical Data
A summary of the key quantitative data for H-Tyr-NH2 HCl is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₃ClN₂O₂ | [1][2] |
| Molecular Weight | 216.67 g/mol | [1] |
| CAS Number | 53559-18-5 | [1] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Purity | ≥98% (TLC) | [1] |
| Optical Rotation [α]²⁴_D | +28 ± 2° (c= concentration not specified) | [1] |
| Solubility | Soluble in water. | Inferred from structure |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Purification
Proposed Synthesis Workflow
A potential pathway for the synthesis of L-Tyrosinamide hydrochloride is outlined below. This process typically involves two main stages: the formation of an activated ester of L-tyrosine and its subsequent amidation.
Caption: Proposed workflow for the synthesis of H-Tyr-NH2 HCl.
Experimental Protocol: Synthesis of L-Tyrosinamide Hydrochloride (Inferred)
Materials:
-
L-Tyrosine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ammonia (gas or saturated solution in an organic solvent) or Ammonium Hydroxide
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) solution (e.g., in diethyl ether or dioxane)
-
Protecting group reagents (e.g., Boc-anhydride or Z-Cl)
-
Deprotection reagents (e.g., Trifluoroacetic acid for Boc, H₂/Pd for Z)
Procedure:
-
Protection of the Amino Group (Optional but recommended for cleaner reaction): L-Tyrosine is first protected with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Z (carboxybenzyl) to prevent side reactions at the amino group.
-
Esterification to form L-Tyrosine Methyl Ester Hydrochloride:
-
Suspend L-Tyrosine (or its protected form) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Remove the solvent under reduced pressure to obtain the crude L-Tyrosine methyl ester hydrochloride as a solid.
-
-
Amidation to form L-Tyrosinamide:
-
Dissolve the crude L-Tyrosine methyl ester hydrochloride in a suitable solvent like methanol or dichloromethane.
-
Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in an organic solvent at a controlled temperature (e.g., 0°C to room temperature). Alternatively, a sealed vessel with methanolic ammonia can be used.
-
Stir the reaction mixture for several hours to overnight until the ester is fully converted to the amide (monitored by TLC).
-
Remove the solvent and excess ammonia under reduced pressure.
-
-
Deprotection and Hydrochloride Salt Formation:
-
If a protecting group was used, it must be removed. For a Boc group, this is typically done using a strong acid like trifluoroacetic acid (TFA) in DCM. For a Z group, catalytic hydrogenation (H₂/Pd-C) is common.
-
After deprotection, dissolve the crude L-Tyrosinamide in a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt.
-
-
Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/ether) to obtain pure H-Tyr-NH2 HCl crystals.[3]
-
Characterization
The identity and purity of the synthesized H-Tyr-NH2 HCl can be confirmed using various analytical techniques.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of H-Tyr-NH2 HCl is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
Broad O-H and N-H stretching vibrations in the range of 3400-2800 cm⁻¹.
-
C=O stretching of the primary amide (Amide I band) around 1650-1680 cm⁻¹.
-
N-H bending of the primary amide (Amide II band) around 1600-1640 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Phenolic C-O stretching around 1230 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Expected signals include aromatic protons (doublets in the range of δ 6.5-7.5 ppm), the α-proton (a multiplet around δ 4.0-4.5 ppm), the β-protons (a multiplet around δ 2.8-3.2 ppm), and broad signals for the amide and ammonium protons.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic α and β carbons.[2][5]
-
Biological Properties and Characteristics
H-Tyr-NH2, being a derivative of L-tyrosine, is of significant interest in biological research, particularly in studies related to neurotransmitter and melanin synthesis.
Role in Dopamine Synthesis Pathway
L-Tyrosine is the precursor for the synthesis of catecholamines, including dopamine.[6] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). While direct studies on the effect of H-Tyr-NH2 HCl on this pathway are limited, it is plausible that it could influence dopamine synthesis by acting as a substrate or modulator of TH.
Caption: Simplified dopamine synthesis pathway from L-Tyrosine.[7]
Role in Melanin Synthesis Pathway
L-Tyrosine is also the initial substrate for melanogenesis, the process of melanin pigment production.[8] The key enzyme in this pathway is tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
Caption: Simplified melanin synthesis pathway from L-Tyrosine.[8][9][10]
Experimental Protocols
The following are generalized protocols for assays relevant to the study of H-Tyr-NH2 HCl. Researchers should optimize these protocols for their specific experimental conditions.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is commonly used to screen for compounds that inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[11][12]
Materials:
-
Mushroom tyrosinase
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
H-Tyr-NH2 HCl (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of H-Tyr-NH2 HCl and kojic acid in the buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution (or control), and the substrate solution (L-Tyrosine or L-DOPA).
-
Initiate the reaction by adding the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals for a set period.
-
Calculate the rate of reaction and determine the percentage of tyrosinase inhibition for each concentration of the test compound.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of H-Tyr-NH2 HCl on cell lines used in biological studies (e.g., B16 melanoma cells for melanin studies, PC12 cells for dopamine studies).[13][14][15]
Materials:
-
Cell line of interest (e.g., B16-F10 melanoma cells, PC12 cells)
-
Complete cell culture medium
-
H-Tyr-NH2 HCl (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of H-Tyr-NH2 HCl for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Dopamine Production Assay in PC12 Cells
PC12 cells are a common model for studying dopamine synthesis and release. This protocol outlines a general method to assess the effect of H-Tyr-NH2 HCl on dopamine production.
Materials:
-
PC12 cells
-
Cell culture medium
-
H-Tyr-NH2 HCl (test compound)
-
Lysis buffer
-
Reagents for dopamine quantification (e.g., HPLC with electrochemical detection or ELISA kit)
Procedure:
-
Culture PC12 cells to the desired confluency.
-
Treat the cells with different concentrations of H-Tyr-NH2 HCl for a specific time period.
-
After treatment, collect both the cell culture medium (for extracellular dopamine) and the cell lysate (for intracellular dopamine).
-
Quantify the dopamine levels in the collected samples using a sensitive method like HPLC-ECD or a commercially available dopamine ELISA kit.
-
Normalize the dopamine levels to the total protein concentration in the cell lysates.
Conclusion
H-Tyr-NH2 HCl is a versatile derivative of L-tyrosine with significant potential in biochemical and pharmaceutical research. This guide has provided a detailed overview of its fundamental properties, including a proposed synthetic route and methods for its characterization. Furthermore, its potential roles in the crucial biological pathways of dopamine and melanin synthesis have been highlighted, along with relevant experimental protocols to investigate these effects. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and related scientific disciplines. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Tyrosinamide | C9H12N2O2 | CID 151243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 9. news-medical.net [news-medical.net]
- 10. Melanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
